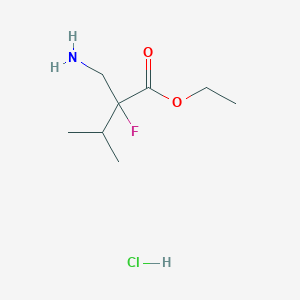
Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, a fluorine atom, and a methyl group attached to a butanoate backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the corresponding ester, followed by the introduction of the aminomethyl group and the fluorine atom. The final step involves the conversion of the free base to its hydrochloride salt.
Esterification: The initial step involves the esterification of 2-fluoro-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Aminomethylation: The ester is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions.
Hydrochloride Formation: The free base is finally converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of azides or thioethers.
科学研究应用
Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
Ethyl 2-(aminomethyl)-2-fluorobutanoate hydrochloride: Lacks the methyl group, which can affect its steric properties and reactivity.
Uniqueness
Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological interactions. These structural features make it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2.ClH/c1-4-12-7(11)8(9,5-10)6(2)3;/h6H,4-5,10H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRFWHKBANCENK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)(C(C)C)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














